

Application Note: Sulfo-Cy5 dUTP for Single-Molecule Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy5 dUTP

Cat. No.: B15554761

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo-Cy5 dUTP is a fluorescently labeled deoxyuridine triphosphate analog that serves as a powerful tool for single-molecule imaging applications. This nucleotide is specifically designed for enzymatic incorporation into DNA, enabling precise and high-contrast visualization of individual DNA molecules and their interactions with proteins. The Sulfo-Cy5 dye, a sulfonated version of the popular Cy5 fluorophore, offers excellent water solubility, high photostability, and a large extinction coefficient, making it an ideal choice for demanding imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.^{[1][2][3]} Its emission in the far-red spectrum minimizes autofluorescence from cellular components, ensuring a high signal-to-noise ratio.

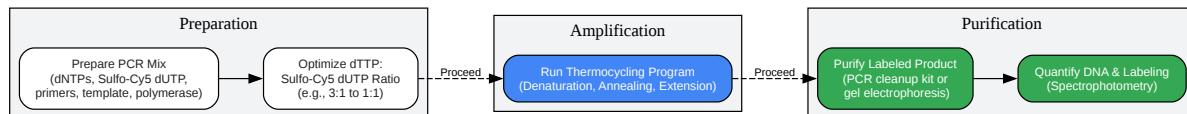
This application note provides detailed protocols for enzymatic labeling of DNA with **Sulfo-Cy5 dUTP** and its subsequent use in single-molecule imaging, along with key performance data to guide experimental design.

Key Features and Advantages

- High Photostability: Sulfo-Cy5 exhibits robust resistance to photobleaching, allowing for longer observation times in single-molecule experiments.^{[3][4]}

- Bright Far-Red Emission: With excitation and emission maxima around 646 nm and 662 nm respectively, it is well-suited for common laser lines and detection channels, minimizing background fluorescence.[5]
- Excellent Water Solubility: The sulfonate groups enhance hydrophilicity, preventing aggregation and ensuring compatibility with aqueous buffers used in biological imaging.[1][6]
- Efficient Enzymatic Incorporation: **Sulfo-Cy5 dUTP** is a substrate for a variety of DNA polymerases, allowing for straightforward labeling of DNA probes through methods like PCR, nick translation, and reverse transcription.[7][8][9][10] The presence of a linker arm between the dye and the nucleotide enhances incorporation efficiency.[7]
- Suitability for Super-Resolution Microscopy: The photophysical properties of Sulfo-Cy5, including its ability to "blink" in the presence of certain thiols, make it a dye of choice for techniques like Stochastic Optical Reconstruction Microscopy (STORM).[3][11][12]

Quantitative Data


The following table summarizes the key photophysical properties of **Sulfo-Cy5 dUTP**, providing a reference for experimental setup and data analysis.

Property	Value	Reference
Excitation Maximum (λ_{ex})	646 nm	[5]
Emission Maximum (λ_{em})	662 nm	[5]
Molar Extinction Coefficient	$271,000 \text{ cm}^{-1}\text{M}^{-1}$	[5]
Fluorescence Quantum Yield (Φ)	0.28	[5]
Recommended Storage	-20°C in the dark	[5][7]

Experimental Protocols

Protocol 1: DNA Labeling via Polymerase Chain Reaction (PCR)

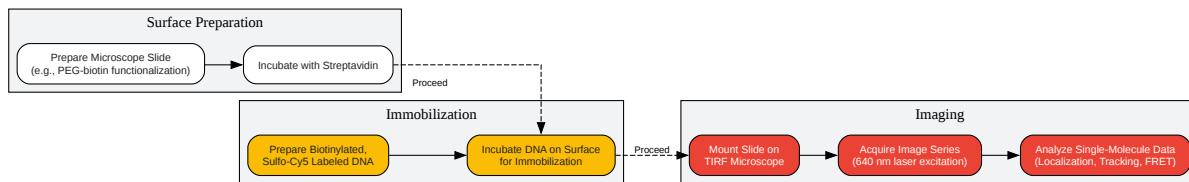
This protocol describes the incorporation of **Sulfo-Cy5 dUTP** into a specific DNA fragment during PCR amplification.

[Click to download full resolution via product page](#)

Caption: Workflow for DNA labeling using PCR.

Materials:

- DNA template
- Forward and reverse primers
- Thermostable DNA polymerase (e.g., Taq, Pfu)
- dNTP mix (dATP, dCTP, dGTP, dTTP)
- **Sulfo-Cy5 dUTP** (1 mM solution)
- PCR buffer
- Nuclease-free water
- PCR purification kit


Procedure:

- Set up the PCR reaction: In a PCR tube, combine the following components. The ratio of dTTP to **Sulfo-Cy5 dUTP** may need optimization, a 3:1 ratio is a good starting point.
 - 10X PCR Buffer: 5 μ L

- dNTP mix (10 mM each, without dTTP): 1 μ L
- dTTP (10 mM): 0.75 μ L
- **Sulfo-Cy5 dUTP** (1 mM): 2.5 μ L
- Forward Primer (10 μ M): 1 μ L
- Reverse Primer (10 μ M): 1 μ L
- DNA Template (1-10 ng/ μ L): 1 μ L
- DNA Polymerase: 0.5 μ L
- Nuclease-free water: to a final volume of 50 μ L
- Perform thermocycling: Use a standard PCR program with annealing and extension times appropriate for your primers and amplicon length.
- Purify the labeled DNA: Use a PCR purification kit to remove unincorporated nucleotides, primers, and polymerase.
- Quantify and assess labeling efficiency: Measure the absorbance at 260 nm (for DNA) and 650 nm (for Sulfo-Cy5). The degree of labeling can be calculated from the ratio of the dye and DNA concentrations.

Protocol 2: Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol provides a general framework for imaging surface-immobilized, Sulfo-Cy5-labeled DNA molecules.

[Click to download full resolution via product page](#)

Caption: Workflow for single-molecule TIRF imaging.

Materials:

- Sulfo-Cy5 labeled DNA (biotinylated at one end for surface attachment)
- PEG-functionalized microscope slides and coverslips
- Streptavidin
- Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher to enhance photostability)
- TIRF microscope equipped with a ~640 nm laser and appropriate emission filters

Procedure:

- Prepare the imaging surface: Assemble a flow chamber using a PEG-functionalized slide and coverslip.
- Immobilize DNA:
 - Inject streptavidin solution into the flow chamber and incubate for 5 minutes.
 - Wash with imaging buffer to remove unbound streptavidin.

- Inject a dilute solution (pM to nM range) of the biotinylated, Sulfo-Cy5 labeled DNA. Incubate for 10 minutes to allow for surface capture.
- Wash thoroughly with imaging buffer to remove unbound DNA.
- Set up the microscope:
 - Place the slide on the TIRF microscope stage.
 - Achieve total internal reflection to excite only the fluorophores near the surface.
 - Focus on the surface and adjust laser power and camera settings (exposure time, gain) to clearly visualize single fluorescent spots.
- Acquire data: Record time-lapse image series to observe the dynamics of individual molecules. For super-resolution techniques like STORM, specific imaging buffers and high laser powers are used to induce photoswitching of the Sulfo-Cy5 dye.[\[3\]](#)[\[11\]](#)
- Analyze data: Use single-particle tracking or localization software to extract quantitative information from the acquired movies.

Applications in Drug Development

- Mechanism of Action Studies: Visualize the real-time interaction of DNA-modifying enzymes (polymerases, helicases, nucleases) with their substrates.
- High-Throughput Screening: Develop single-molecule assays to screen for inhibitors of DNA-protein interactions.
- Nucleic Acid Diagnostics: Enable the development of highly sensitive assays for detecting specific DNA or RNA sequences.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Suboptimal dTTP:Sulfo-Cy5 dUTP ratio.	Test a range of ratios (e.g., 5:1, 3:1, 1:1).
Polymerase intolerance to the dye.	Try a different DNA polymerase known to be efficient with modified nucleotides.	
Rapid Photobleaching	High laser power; absence of protective agents.	Reduce laser intensity; use an oxygen scavenging system and triplet-state quenchers in the imaging buffer.
High Background Signal	Unincorporated dye-labeled nucleotides.	Ensure thorough purification of the labeled DNA after the reaction.
Non-specific binding of DNA to the surface.	Ensure proper PEG passivation of the imaging surface.	

By leveraging the superior properties of **Sulfo-Cy5 dUTP** and following these detailed protocols, researchers can achieve high-quality single-molecule imaging data to advance their studies in molecular biology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. probes.bocsci.com [probes.bocsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]

- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfo-Cy5 dUTP | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoallyl-dUTP-Cy5, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Single-Molecule Super-Resolution Imaging | Nikon's MicroscopyU [microscopyu.com]
- 12. biotium.com [biotium.com]
- To cite this document: BenchChem. [Application Note: Sulfo-Cy5 dUTP for Single-Molecule Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554761#sulfo-cy5-dutp-for-single-molecule-imaging-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com